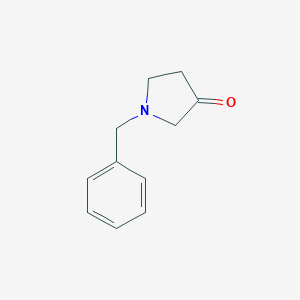

1-Benzyl-3-pyrrolidinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGMDHQNUNRMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228203 | |

| Record name | 1-(Benzyl)pyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775-16-6 | |

| Record name | 1-(Phenylmethyl)-3-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=775-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Benzyl)pyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzyl)pyrrolidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BENZYL-3-PYRROLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4F247KXW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of 1-Benzyl-3-pyrrolidinone

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-pyrrolidinone

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Physicochemical Properties

This compound, also known as N-Benzyl-3-pyrrolidone, is a versatile organic compound widely utilized as an intermediate and solvent in various industrial and research applications.[1] It is typically a colorless to light yellow or pale yellow liquid.[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 775-16-6 | [1] |

| Molecular Formula | C₁₁H₁₃NO | [1][3] |

| Molecular Weight | 175.23 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | 1.091 g/mL at 25 °C | [1] |

| Boiling Point | 77-78 °C at 0.01 mmHg109 °C at 0.1 mmHg140.5 °C at 0.4 mmHg | [1][2][4] |

| Refractive Index | n20/D 1.539 | [1] |

| Purity | ≥98% or ≥99% (GC) | [1] |

| Storage Conditions | 2-8°C, Air sensitive | [2] |

Spectral Information

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound. Various spectroscopic techniques are used for its characterization.[3][5]

-

¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy is used to determine the hydrogen atom environment in the molecule.

-

¹³C NMR: Carbon-13 Nuclear Magnetic Resonance provides information about the carbon skeleton.

-

IR Spectroscopy: Infrared spectroscopy helps in identifying the functional groups present, notably the carbonyl (C=O) group of the pyrrolidinone ring.[3]

-

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[3]

-

Raman Spectroscopy: Raman spectra can also provide vibrational information to complement IR data.[3]

Experimental Protocols

The determination of the physicochemical properties listed above involves standard analytical methodologies.

-

Gas Chromatography (GC): Purity is typically assessed using Gas Chromatography. In this method, the compound is vaporized and passed through a column. The retention time and peak area are used to determine the purity relative to any impurities. A common setup would involve a capillary column (e.g., DB-5) and a Flame Ionization Detector (FID).

-

Density Measurement: The density is measured using a pycnometer or a digital density meter at a specified temperature, typically 25 °C.

-

Refractometry: The refractive index, a measure of how light bends as it passes through the liquid, is determined using a refractometer (e.g., an Abbé refractometer) at a standard temperature (20 °C) and wavelength (the D-line of sodium, 589 nm).

-

Boiling Point Determination: The boiling point is determined under reduced pressure (vacuum distillation) because the compound may decompose at its atmospheric boiling point. The observed temperature and the corresponding pressure are recorded.

Synthesis and Reactivity

Synthesis of this compound

A common synthetic route for N-benzyl-3-pyrrolidinone starts from ethyl acrylate.[6] The process involves an initial addition reaction, followed by a substitution, a Dieckmann cyclization, and finally, a hydrolytic decarboxylation step.[6] An improvement in the Dieckmann cyclization step using sodium granules has been reported to significantly increase the yield.[6]

A patent also describes a multi-step synthesis beginning with the reaction of benzylamine and ethyl acrylate, followed by reactions to form an intermediate which then undergoes cyclization with sodium ethoxide, and finally hydrolysis to yield the target product.[7]

Chemical Reactivity and Applications

This compound serves as a key building block and intermediate in organic synthesis.[1]

-

Pharmaceutical and Agrochemical Synthesis: It is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]

-

Enzymatic Reduction: The ketone group can undergo enzymatic asymmetric reduction to produce enantiopure (R)- or (S)-1-benzyl-3-hydroxypyrrolidine. These chiral alcohols are valuable intermediates for various drugs.[8]

-

Precursor for Complex Heterocycles: It is used as a starting material to prepare chiral, alkenyl sulfoximines, which are precursors to highly functionalized diazabicycles. It has also been used as a starting reagent in the synthesis of vinyl triflate.

-

Solvent Applications: Its excellent solubility and stability make it a useful solvent in chemical reactions, such as in the production of polymers and resins.[1]

-

Cosmetic Formulations: In personal care products, it can act as a stabilizer and enhance the skin absorption of active ingredients.[1]

Biological Significance and Drug Development

While this compound itself is primarily an intermediate, its derivatives, particularly 1-benzyl-pyrrolidin-3-ol analogues, have been investigated for their biological activity. Studies have explored a library of these analogues for their cytotoxic effects against various human cancer cell lines.[9]

Lead compounds from these studies have shown selective cytotoxicity towards cancer cells, such as HL-60 (human promyelocytic leukemia cells), while having a milder effect on non-cancerous cells.[9] The mechanism of action is believed to involve the induction of apoptosis (programmed cell death) by targeting and activating caspases, specifically caspase-3, which is a key protease in the apoptotic pathway.[9][10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS 775-16-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | C11H13NO | CID 69890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Benzyl-3-pyrrolidone - (Amines|Other amines):Koei Chemical Co., Ltd [koeichem.com]

- 5. This compound(775-16-6) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. researchmgt.monash.edu [researchmgt.monash.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Benzyl-3-pyrrolidinone: Synthesis, Applications, and Protocols for the Research Professional

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on 1-Benzyl-3-pyrrolidinone. We will delve into its core chemical properties, synthesis methodologies, critical applications in medicinal chemistry, and detailed experimental protocols, grounded in authoritative scientific literature.

Introduction: The Versatility of a Core Scaffold

This compound is a synthetic organic compound featuring a pyrrolidinone core N-substituted with a benzyl group. The pyrrolidine ring is a highly valued scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to explore three-dimensional chemical space.[1][2] As a key intermediate, this compound provides a robust starting point for the synthesis of more complex, biologically active molecules. Its utility stems from the reactivity of the ketone functional group, which allows for stereoselective modifications, and the stability of the benzyl protecting group, which can be removed under standard hydrogenolysis conditions.

This document provides a detailed exploration of its characteristics, synthesis, and critical role in the development of chiral building blocks essential for modern pharmaceutical research.

Core Compound Identification and Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in any research or development setting.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 775-16-6 | [3][4] |

| Molecular Formula | C₁₁H₁₃NO | [3][4] |

| IUPAC Name | 1-benzylpyrrolidin-3-one | [4] |

| Synonyms | N-benzyl-3-pyrrolidinone, 1-(phenylmethyl)-3-Pyrrolidinone | [5][6] |

| EC Number | 212-274-0 | [3][4] |

| Beilstein/REAXYS | 1526217 | [3] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Weight | 175.23 g/mol | [3][4] |

| Appearance | Light yellow or clear yellow liquid | [5][7] |

| Density | 1.091 g/mL at 25 °C | [3] |

| Boiling Point | 77 °C at 0.01 mmHg | [3] |

| Refractive Index | n20/D 1.539 | [3] |

| SMILES | O=C1CCN(C1)Cc2ccccc2 | [3] |

| InChI Key | DHGMDHQNUNRMIN-UHFFFAOYSA-N | [3][8] |

Chemical Structure

The structure of this compound is foundational to its reactivity and function as a synthetic intermediate.

Caption: 2D Chemical Structure of this compound.

Synthesis Pathway and Rationale

The synthesis of this compound can be achieved through various routes. A common and effective method begins with readily available commercial starting materials like ethyl acrylate and involves a multi-step process including a Dieckmann cyclization.[9]

The rationale for this pathway is its efficiency and the use of well-established, high-yielding reactions. The Dieckmann cyclization is a classic and reliable method for forming five-membered rings via an intramolecular condensation of a diester, which is a key step in forming the pyrrolidinone core.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Synthesis Protocol

The following protocol is a representative synthesis adapted from published literature.[9][10]

Step 1: Michael Addition

-

In a reaction vessel, dissolve benzylamine in a suitable solvent like ethanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add ethyl acrylate dropwise to the solution while maintaining the temperature. The molar ratio of benzylamine to ethyl acrylate is typically 1:1.5 to 1:2.0.[10]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours until TLC or GC-MS analysis confirms the consumption of the starting materials.

-

Remove the solvent under reduced pressure to yield the crude 3-(benzylamino)propanoate intermediate.

Step 2: N-Alkylation

-

Dissolve the crude intermediate from Step 1 in a solvent such as acetone or DMF.

-

Add a base, such as potassium carbonate, and a catalytic amount of potassium iodide.[10]

-

Add ethyl chloroacetate to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction typically takes 8-16 hours.

-

After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under vacuum to obtain the crude diester.

Step 3: Dieckmann Cyclization

-

Prepare a suspension of a strong base, such as sodium ethoxide or sodium hydride, in an anhydrous solvent like toluene or THF under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add the crude diester from Step 2 dropwise to the base suspension at a controlled temperature (e.g., ≤40 °C).[10]

-

After the addition, stir the mixture at room temperature or with gentle heating until the cyclization is complete (typically 9-10 hours).[10]

Step 4: Hydrolysis and Decarboxylation

-

Quench the reaction mixture from Step 3 by carefully adding it to an acidic aqueous solution (e.g., dilute HCl or H₂SO₄).

-

Heat the resulting mixture to reflux for several hours (e.g., 10 hours) to effect hydrolysis of the ester and subsequent decarboxylation.[10]

-

Cool the reaction mixture and neutralize it with a base (e.g., NaOH or KOH) to a pH of 12-13.[10]

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation, collecting the fraction at 145-150 °C/6 mmHg to yield pure this compound.[10]

Key Applications in Drug Development and Research

The primary value of this compound is its role as a versatile precursor for high-value chiral molecules.

Synthesis of Chiral Alcohols

One of the most significant applications is its use in enzymatic asymmetric reduction to produce enantiopure (S)- or (R)-1-benzyl-3-hydroxypyrrolidine. These chiral alcohols are crucial building blocks for a wide range of pharmaceuticals, including cholinergic antagonists.[11] The stereochemistry of the hydroxyl group is critical for the biological activity of the final drug molecule, making this stereoselective transformation highly valuable.

Caption: Enzymatic asymmetric reduction of this compound.

Precursor for Functionalized Heterocycles

This compound is also used as a substrate to prepare chiral, alkenyl sulfoximines, which are precursors to highly functionalized diazabicycles.[5] Additionally, it serves as a starting reagent for the synthesis of vinyl triflates, which are versatile intermediates in cross-coupling reactions.

Experimental Protocol: Enzymatic Asymmetric Reduction

This protocol describes a general method for the ketoreductase-catalyzed reduction of this compound to obtain the chiral alcohol, (S)-1-Benzyl-3-pyrrolidinol.[12]

Materials:

-

This compound

-

Ketoreductase (e.g., recombinant KRED from Rhodococcus erythropolis)

-

NAD⁺ (or NADPH)

-

Isopropanol (for cofactor regeneration)

-

Potassium phosphate buffer (100mM, pH 7.0)

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a reaction mixture in a suitable vessel containing:

-

Potassium phosphate buffer (1 mL).

-

This compound (to a final concentration of 200 mM).

-

NAD⁺ (to a final concentration of 1 mM).

-

Isopropanol (5-40% v/v, serves as a cosolvent and sacrificial substrate for cofactor regeneration).

-

Crude or purified ketoreductase enzyme (e.g., 10 mg).

-

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) with gentle agitation.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or chiral High-Performance Liquid Chromatography (HPLC).

-

Once the reaction reaches completion (typically within 24 hours), terminate it by extracting the mixture with MTBE (1 mL).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate it under reduced pressure.

-

Analyze the final product for conversion and enantiomeric excess (e.e.) using chiral HPLC.

-

If required, purify the product further using silica gel column chromatography.[12]

Causality and Trustworthiness: This protocol is self-validating. The use of a stereoselective enzyme ensures the production of a single enantiomer, which can be verified by chiral HPLC. The integrated cofactor regeneration system using isopropanol makes the process efficient and cost-effective. Monitoring by chromatography ensures the reaction is tracked to completion, maximizing yield and purity.

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties.

Table 3: GHS Hazard and Safety Information

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7][13] |

| Precautionary Statements | P261: Avoid breathing mist/vapors.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][13] |

| Storage | Store in a well-ventilated place at 2-8°C. Keep container tightly closed. | [3] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile rubber), lab coat, and use in a well-ventilated area or fume hood. |

Conclusion

This compound is more than a simple chemical; it is a strategic building block for accessing complex and stereochemically rich molecules. Its well-defined properties, established synthesis routes, and critical role in producing chiral intermediates underscore its importance in the pharmaceutical and fine chemical industries. For the research and drug development professional, a thorough understanding of this compound's chemistry, handling, and application provides a powerful tool for innovation.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. This compound 98 775-16-6 [sigmaaldrich.com]

- 4. This compound | C11H13NO | CID 69890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS 775-16-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. spectrabase.com [spectrabase.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound(775-16-6) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 11. Page loading... [guidechem.com]

- 12. (S)-1-Benzyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Structural Analogs and Derivatives of 1-Benzyl-3-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of structural analogs and derivatives of 1-benzyl-3-pyrrolidinone. This scaffold has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds, demonstrating potential as anticancer and neuroprotective agents. This document details the synthetic methodologies, quantitative biological data, and the underlying mechanisms of action for these compounds.

Synthesis of this compound and its Analogs

The synthesis of the this compound core and its derivatives can be achieved through several strategic routes. A common method involves the cyclization of precursors, followed by derivatization.

One documented synthesis of N-benzyl-3-pyrrolidinone involves the reaction of benzylamine with ethyl acrylate, followed by further reactions to form the pyrrolidone ring. The process includes the initial formation of ethyl 3-benzylaminopropionate, which then undergoes a series of reactions including cyclization to yield the target compound. The final product is often purified by distillation under reduced pressure.

A versatile method for generating a library of structurally diverse analogs, particularly the reduced 1-benzyl-3-pyrrolidinol derivatives, is the Ugi four-component reaction (Ugi-4CR).[1][2] This one-pot reaction allows for the combination of an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex molecules. For instance, 1-(2-aminobenzyl)pyrrolidin-3-ol can be used as the amine component, which, when reacted with various aldehydes, carboxylic acids, and tert-butyl isocyanide, yields a wide array of derivatives.[1]

Furthermore, enzymatic asymmetric reduction of this compound is a key step in producing enantiopure 1-benzyl-3-hydroxypyrrolidine, a valuable intermediate for the synthesis of various drugs.[3]

Anticancer Activity and Mechanism of Action

Derivatives of the 1-benzyl-3-pyrrolidine scaffold have shown promising anticancer properties, primarily through the induction of apoptosis.

Cytotoxicity of 1-Benzyl-3-pyrrolidinol Analogs

A series of 1-benzyl-pyrrolidine-3-ol analogs synthesized via the Ugi reaction have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. Several of these compounds exhibited selective cytotoxicity towards the human leukemia cell line HL-60.[2]

| Compound | Cancer Cell Line | IC50 (µM) |

| 5j | HL-60 | ~10 |

| 5p | HL-60 | ~10 |

Table 1: Cytotoxicity of lead 1-benzyl-pyrrolidine-3-ol analogs. [2]

Mechanism of Action: Apoptosis Induction via Caspase-3 Activation

The primary mechanism underlying the anticancer activity of these compounds is the induction of apoptosis.[2] Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. The lead compounds from the Ugi synthesis were found to activate caspase-3, a key executioner caspase in the apoptotic pathway.[2] The activation of caspase-3 leads to the cleavage of various cellular proteins, ultimately resulting in cell death.

Neuroprotective Potential

The pyrrolidine scaffold is a key structural motif in many compounds with activity in the central nervous system. While specific studies on this compound derivatives for neuroprotection are emerging, the broader class of pyrrolidine derivatives has been investigated for the treatment of neurodegenerative diseases. Their mechanism of action in this context is often linked to the modulation of neurotransmitter systems or the inhibition of key enzymes involved in neurodegeneration. Further research is needed to elucidate the specific neuroprotective effects and mechanisms of this compound analogs.

Experimental Protocols

General Protocol for Ugi Four-Component Reaction

This protocol describes the synthesis of 1-benzyl-pyrrolidine-3-ol analogs.[2]

-

Reactants: 1-(2-Aminobenzyl)pyrrolidin-3-ol (amine), a selected aldehyde, a selected carboxylic acid, and tert-butyl isocyanide.

-

Solvent: Methanol.

-

Procedure: a. Dissolve equimolar amounts of the amine, aldehyde, and carboxylic acid in methanol. b. Add 1.5 equivalents of tert-butyl isocyanide to the mixture. c. Reflux the reaction mixture at 80°C. d. Monitor the reaction progress using thin-layer chromatography (TLC). e. Upon completion, concentrate the reaction mixture under vacuum. f. Extract the product with ethyl acetate and wash with saturated aqueous NaHCO3 and brine. g. Dry the organic layer with Na2SO4 and purify the residue by column chromatography.

References

The Core Scaffold of Innovation: A Technical Guide to the Biological Activities and Potential Applications of 1-Benzyl-3-pyrrolidinone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-pyrrolidinone is a versatile chemical intermediate that serves as a foundational scaffold for the synthesis of a diverse range of biologically active molecules. While direct research on the biological effects of this compound itself is limited, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, neurology, and infectious diseases. This technical guide provides a comprehensive overview of the known biological activities and potential applications stemming from this core structure, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Introduction

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of pharmacological properties. The addition of a benzyl group at the 1-position of the 3-pyrrolidinone core creates a molecule with a unique three-dimensional structure and physicochemical properties that make it an attractive starting point for drug discovery. This guide will explore the biological landscape of compounds derived from this compound, summarizing key findings and providing practical experimental details for researchers in the field.

Biological Activities of this compound Derivatives

Anticancer Activity

Derivatives of the 1-benzyl-pyrrolidine scaffold have shown promising cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis.

Table 1: Cytotoxicity of 1-Benzyl-pyrrolidine-3-ol Analogues

| Compound | Cancer Cell Line | IC50 (µM) |

| 5j | HL-60 (Human leukemia) | ~10 |

| 5p | HL-60 (Human leukemia) | ~10 |

| 18c | HT-29 (Human colon adenocarcinoma) | 1.03 ± 0.06 |

Data sourced from studies on 1-benzyl-pyrrolidine-3-ol analogues.

The induction of apoptosis by these derivatives is often mediated through the activation of caspases, key enzymes in the apoptotic signaling cascade.

Signaling Pathway: Caspase-Mediated Apoptosis

The diagram below illustrates the general pathway of caspase activation leading to apoptosis, a mechanism relevant to the anticancer activity of 1-benzyl-pyrrolidine derivatives.

Anticonvulsant Activity

Derivatives of this compound, particularly those belonging to the pyrrolidine-2,5-dione class, have been investigated for their anticonvulsant properties. These compounds show efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure models.

Table 2: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives

| Compound Class | Animal Model | Activity |

| N-Mannich bases of pyrrolidine-2,5-dione | MES test | Active, ED50 values ranging from 16.13 to 46.07 mg/kg |

| N-Mannich bases of pyrrolidine-2,5-dione | s.c. PTZ test | Active, ED50 values of 134.0 and 128.8 mg/kg for lead compounds |

| 1-acyl-2-pyrrolidinone derivatives | Picrotoxin-induced seizure | Active at 200 mg/kg |

Data sourced from studies on various pyrrolidinone derivatives.

The mechanism of anticonvulsant action for some of these derivatives is thought to involve the modulation of neuronal voltage-sensitive sodium and L-type calcium channels.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its derivatives.

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 1-benzyl-3-pyrrolidinol.

Detailed Protocol:

-

Reaction Setup: To a solution of 1-benzyl-3-pyrrolidinol in dimethyl sulfoxide (DMSO) cooled to 0°C, add triethylamine.

-

Oxidation: Slowly add a solution of sulfur trioxide pyridine complex in DMSO to the reaction mixture while maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction to stir at 0°C for a short period and then warm to room temperature, continuing to stir for several hours.

-

Workup: Quench the reaction by pouring the mixture into a brine solution. Extract the product with an organic solvent such as methylene chloride.

-

Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., derivatives of this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Anticonvulsant Screening: Maximal Electroshock (MES) Seizure Model

The MES test is a preclinical model for generalized tonic-clonic seizures.

Protocol:

-

Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions.

-

Compound Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

-

Electrode Placement: At the time of predicted peak effect of the compound, apply corneal electrodes moistened with saline to the animal's eyes.

-

Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the assay.

-

Data Analysis: The percentage of animals protected from tonic hindlimb extension in the treated group is compared to the control group. The ED50 (median effective dose) can be calculated.

Potential Applications and Future Directions

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The demonstrated anticancer and anticonvulsant activities of its derivatives warrant further investigation and optimization.

Future research should focus on:

-

Direct Biological Screening: Evaluating the biological activities of this compound itself to establish a baseline for structure-activity relationship (SAR) studies.

-

SAR Exploration: Synthesizing and testing a wider range of derivatives to identify key structural features responsible for the observed biological effects.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the active compounds.

-

Pharmacokinetic Profiling: Assessing the drug-like properties of lead compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

Conclusion

While this compound is primarily recognized as a synthetic intermediate, the diverse and potent biological activities of its derivatives underscore the importance of this chemical scaffold in drug discovery. The insights and protocols provided in this guide aim to facilitate further research into the therapeutic potential of this promising class of compounds. The continued exploration of the 1-benzyl-pyrrolidinone core structure holds the potential to yield novel drug candidates for a range of challenging diseases.

A Technical Guide to the Synthesis of 1-Benzylpyrrolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpyrrolidin-3-one is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds and fine chemicals. Its pyrrolidinone core is a common scaffold in medicinal chemistry, and the benzyl group provides a versatile handle for further functionalization. This technical guide provides a comprehensive review of the primary synthetic routes to 1-benzylpyrrolidin-3-one, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways to facilitate understanding and replication.

Synthetic Pathways

The synthesis of 1-benzylpyrrolidin-3-one has been approached through several distinct strategies. The most prevalent methods involve multi-step sequences starting from readily available precursors. This review will focus on two major pathways: a linear synthesis commencing with a Michael addition, and a convergent approach utilizing a Dieckmann condensation.

Pathway 1: Linear Synthesis via Michael Addition and Cyclization

This widely employed method builds the pyrrolidinone ring in a stepwise fashion, beginning with the addition of benzylamine to an acrylate derivative. A subsequent cyclization and decarboxylation afford the target compound. A representative scheme is detailed in a Chinese patent (CN102060743A), which outlines a four-step process.[1]

Logical Flow of the Linear Synthesis

Caption: Linear synthesis of 1-benzylpyrrolidin-3-one.

Experimental Protocols:

Step a: Synthesis of Ethyl 3-(benzylamino)propanoate [1]

-

To a reactor under mechanical stirring, add benzylamine.

-

Control the temperature to ≤30 °C while dropwise adding ethyl acrylate. The molar ratio of benzylamine to ethyl acrylate should be between 1:1.5 and 1:2.0.

-

After the addition is complete, maintain the temperature at 30-40 °C and continue stirring for 14-16 hours.

-

Monitor the reaction by gas chromatography until the ethyl acrylate is consumed.

-

Purify the product by distillation. Collect the fraction at 140-142 °C/6 mmHg.

Step b: Synthesis of Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate [1]

-

This step involves the N-alkylation of the secondary amine intermediate with an ethyl haloacetate. The patent mentions the use of ethyl chloroacetate in the presence of potassium carbonate and potassium iodide.[1]

Step c: Synthesis of N-benzyl-4-ethoxycarbonyl-3-pyrrolidone via Dieckmann Condensation [1]

-

The diester from the previous step is subjected to an intramolecular cyclization using a base such as sodium ethoxide. This reaction is a classic example of a Dieckmann condensation, which is effective for forming five or six-membered rings.[2][3]

Step d: Synthesis of 1-Benzylpyrrolidin-3-one by Decarboxylation [1]

-

The β-keto ester intermediate is hydrolyzed and decarboxylated, typically by heating with an acid (e.g., concentrated hydrochloric acid) or a base (e.g., sodium hydroxide or potassium hydroxide), to yield the final product.[1]

-

The crude product can be purified by distillation under reduced pressure, collecting the fraction at 145-150 °C/6 mmHg.[1]

Quantitative Data Summary for Linear Synthesis

| Step | Key Reagents | Molar Ratios | Temperature (°C) | Time (h) | Yield (%) |

| a | Benzylamine, Ethyl Acrylate | 1 : 1.5-2.0 | 30-40 | 14-16 | Not specified |

| b | Intermediate from a, Ethyl Chloroacetate, K₂CO₃, KI | 1 : 1.5-1.8 : 1.1-1.3 : 0.015-0.02 | Not specified | Not specified | Not specified |

| c | Intermediate from b, Sodium Ethoxide | 1 : 2.0-2.5 | Not specified | Not specified | 65 (ring closure) |

| d | Intermediate from c, Conc. HCl | 1 : 1.5-2.5 | Not specified | Not specified | 85 (decarboxylation) |

| Overall | ~55.3 |

Data extracted from CN102060743A.[1]

Pathway 2: Alternative Synthetic Approaches

While the linear synthesis is well-documented, other strategies exist. One notable alternative involves the catalytic oxidation of 1-benzyl-3-pyrrolidinol. This precursor can be synthesized by the reduction of 1-benzylpyrrolidin-3-one, and chiral versions are accessible through enzymatic asymmetric reduction.[4]

Experimental Workflow for Oxidation Route

Caption: Synthesis of 1-benzylpyrrolidin-3-one via oxidation.

Experimental Protocol: Swern Oxidation (General Procedure) A general procedure for Swern oxidation, which could be adapted for this synthesis, involves the following steps:

-

Activation of dimethyl sulfoxide (DMSO) with oxalyl chloride or trifluoroacetic anhydride at low temperature (-78 °C) in a suitable solvent like dichloromethane.

-

Addition of the alcohol (1-benzyl-3-pyrrolidinol) to the activated DMSO.

-

Addition of a hindered base, such as triethylamine, to promote the elimination reaction and formation of the ketone.

-

Aqueous workup to isolate the product.

Conclusion

The synthesis of 1-benzylpyrrolidin-3-one is well-established, with the linear synthesis starting from benzylamine and ethyl acrylate being a robust and frequently cited method. While this multi-step process involves several intermediates, it provides a reliable route to the target compound. Alternative methods, such as the oxidation of the corresponding alcohol, offer a different strategic approach, which may be advantageous in specific contexts, particularly when stereochemical control is desired. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the subsequent applications. This guide provides the necessary foundational information for researchers to select and implement a suitable synthetic strategy for obtaining 1-benzylpyrrolidin-3-one.

References

N-Benzyl-3-Pyrrolidinone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-benzyl-3-pyrrolidinone, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document details its nomenclature, physical and chemical properties, and key experimental protocols.

Nomenclature and Synonyms

N-benzyl-3-pyrrolidinone is a derivative of pyrrolidinone, featuring a benzyl group attached to the nitrogen atom. Its systematic and common names are often used interchangeably in scientific literature and chemical databases. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-benzylpyrrolidin-3-one [1][2].

A variety of synonyms are used to identify this chemical, reflecting both its structural features and historical naming conventions. These are crucial for comprehensive literature searches and material sourcing.

| Synonym | Reference |

| 1-Benzyl-3-pyrrolidinone | [1] |

| 1-benzylpyrrolidin-3-one | [1][2] |

| N-Benzyl-3-pyrrolidone | [1] |

| 1-(Phenylmethyl)-3-pyrrolidinone | [1] |

| 1-Benzyl-pyrrolidin-3-one | [1] |

| 3-Pyrrolidinone, 1-(phenylmethyl)- | [1] |

| 3-Pyrrolidinone, 1-benzyl- | [1] |

| Benzyl-3-pyrrolidinone | [1] |

| N-benzylpyrrolid-3-one | [1] |

| 1-benzylpyrolidin-3-one | [1] |

| 1-N-benzyl-3-pyrrolidone | [1] |

| N-BENZYL-3-PYRROLIDONE | [1] |

The following diagram illustrates the relationships between the primary name, IUPAC name, and some common synonyms.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of N-benzyl-3-pyrrolidinone is essential for its application in research and development. The following tables summarize key quantitative data.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 775-16-6 | [1] |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| InChI | 1S/C11H13NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | [1] |

| InChIKey | DHGMDHQNUNRMIN-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1CN(CC1=O)CC2=CC=CC=C2 | [1] |

| EC Number | 212-274-0 | [1] |

| Beilstein/REAXYS | 1526217 | |

| PubChem CID | 69890 | [1] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to yellow to orange to brown colored liquid | |

| Boiling Point | 77 °C at 0.01 mmHg | |

| Density | 1.091 g/mL at 25 °C | |

| Refractive Index | n20/D 1.539 | |

| Flash Point | >230 °F | |

| Vapor Pressure | 7.38E-05 mmHg at 25°C |

Table 3: Spectral Data

| Technique | Data Summary | Reference |

| ¹H NMR | Spectra available and conforms to structure. | [1] |

| ¹³C NMR | Spectra available. | [2] |

| Mass Spectrometry | GC-MS data available. | [2] |

| Infrared (IR) | FTIR and ATR-IR spectra available. | [1] |

| Raman Spectroscopy | FT-Raman spectrum available. | [1] |

Experimental Protocols

N-benzyl-3-pyrrolidinone is primarily used as an intermediate in organic synthesis. The following section details a representative synthetic protocol and purification methods.

Synthesis of N-benzyl-3-pyrrolidinone

A documented method for the preparation of N-benzyl-3-pyrrolidinone involves a multi-step synthesis starting from ethyl 3-benzylaminopropionate. The overall workflow is depicted below.

A detailed, step-by-step protocol based on a filed patent is as follows:

-

Step A: Synthesis of Ethyl 3-benzylaminopropionate: Benzylamine is reacted with ethyl acrylate under controlled temperature conditions (≤30 °C during addition, then 30-40 °C for 14-16 hours). The completion of the reaction is monitored by gas chromatography. The excess benzylamine is removed by distillation, and the product is collected.

-

Step B: Synthesis of 3-(N-ethoxycarbonylmethylene)benzylaminopropionate: This step involves the reaction of the product from Step A with reagents such as ethyl chloroacetate in the presence of a base.

-

Step C: Synthesis of N-benzyl-4-ethoxycarbonyl-3-pyrrolidone (Dieckmann Condensation): The product from Step B undergoes an intramolecular cyclization reaction using a base like sodium ethoxide in an appropriate solvent such as dry toluene. The reaction is monitored by LC-MS.

-

Step D: Synthesis of N-benzyl-3-pyrrolidinone (Hydrolysis and Decarboxylation): The cyclized product is then subjected to acidic hydrolysis (e.g., with concentrated hydrochloric acid and water) under reflux for 8-10 hours. After hydrolysis, the aqueous solution's pH is adjusted to 12.0-13.0 with a solid base (like sodium hydroxide or potassium hydroxide), followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude N-benzyl-3-pyrrolidinone is purified by vacuum distillation, collecting the fraction at 145-150 °C/6 mmHg.

Purification and Analytical Methods

-

Distillation: As mentioned in the synthetic protocol, vacuum distillation is an effective method for purifying N-benzyl-3-pyrrolidinone.

-

Chromatography: While specific protocols for N-benzyl-3-pyrrolidinone are not detailed in the provided search results, column chromatography using silica gel is a standard technique for the purification of related pyrrolidinone derivatives and can be adapted for this compound. The choice of eluent would typically be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with the ratio adjusted to achieve optimal separation.

-

Analytical Techniques: The purity and identity of N-benzyl-3-pyrrolidinone can be confirmed using a suite of analytical methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, for which reference data is available[1][2].

Biological Context and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature to suggest that N-benzyl-3-pyrrolidinone itself is an active modulator of specific signaling pathways. Its primary role in the context of drug discovery and development appears to be that of a versatile chemical scaffold or intermediate.

The broader class of pyrrolidinone derivatives has been investigated for a wide range of biological activities, and some have been shown to interact with various cellular targets. For instance, certain pyrrolidinone derivatives have been evaluated as inhibitors of the urokinase receptor (uPAR), which is involved in cancer cell invasion and metastasis. However, in one study, the tested pyrrolidinones did not show an effect on ERK phosphorylation or HIF1α and NF-κB signaling[3]. Other research has explored pyrrolidine derivatives as potential treatments for diabetes by inhibiting α-amylase and α-glucosidase.

It is important to note that N-benzyl-3-pyrrolidinone serves as a precursor for the synthesis of more complex molecules with defined biological activities. For example, it is a known intermediate for the synthesis of enantiopure 1-benzyl-3-hydroxypyrrolidine, which is a component of various drug candidates.

Therefore, while N-benzyl-3-pyrrolidinone is a valuable tool for medicinal chemists, further research is required to elucidate any intrinsic biological activity or direct involvement in cellular signaling. Researchers utilizing this compound should consider it a foundational building block for the synthesis of potentially bioactive molecules.

References

Discovery and history of 1-Benzyl-3-pyrrolidinone

An In-Depth Technical Guide to 1-Benzyl-3-pyrrolidinone: Discovery, History, and Synthetic Methodologies

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in organic synthesis and drug development. Tailored for researchers, scientists, and professionals in the field, this document delves into the compound's historical context, detailed synthetic protocols, physicochemical properties, and its role in the development of biologically active molecules.

Introduction

This compound, with the CAS number 775-16-6, is a heterocyclic ketone featuring a pyrrolidinone ring N-substituted with a benzyl group. Its structure serves as a versatile scaffold for the synthesis of a wide range of chiral compounds, particularly substituted pyrrolidines, which are prevalent in many pharmaceuticals. The carbonyl group at the 3-position and the adjacent chiral center upon reduction make it a valuable precursor for stereoselective synthesis.

Discovery and History

While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its existence is documented in the Beilstein database with the reference number 1526217, indicating its presence in the chemical lexicon for a significant period. The synthesis and study of pyrrolidine derivatives gained traction in the early 20th century with the work of notable chemists like Percy L. Julian, who conducted extensive research on indole alkaloids containing related heterocyclic systems in the 1930s. Although direct synthesis of this compound by Julian is not confirmed, his foundational work on related structures laid the groundwork for the exploration of such compounds.

Modern synthetic chemistry has since refined and optimized the preparation of this compound, recognizing its importance as a building block.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the tables below. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are widely available in chemical databases such as PubChem and ChemicalBook.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 775-16-6 | |

| Molecular Formula | C₁₁H₁₃NO | |

| Molecular Weight | 175.23 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 77 °C @ 0.01 mmHg | |

| Density | 1.091 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.539 | |

| Beilstein Registry No. | 1526217 |

Table 2: Spectroscopic Data References for this compound

| Spectrum Type | Database/Reference |

| ¹H NMR | PubChem, ChemicalBook |

| ¹³C NMR | PubChem, ChemicalBook |

| Infrared (IR) | PubChem |

| Mass Spectrometry (MS) | PubChem |

Key Experimental Protocols

Two of the most significant synthetic routes to this compound and its derivatives are the Dieckmann cyclization and the enzymatic asymmetric reduction of the ketone.

Synthesis of this compound via Dieckmann Cyclization

This method involves the intramolecular condensation of a diester to form the pyrrolidinone ring. A common approach starts from ethyl acrylate.[4]

Experimental Protocol:

-

Step 1: Michael Addition. Benzylamine is reacted with two equivalents of ethyl acrylate in a Michael addition to form the diester intermediate, diethyl N-benzyl-3,3'-iminodipropionate. This reaction is typically carried out in a suitable solvent like ethanol at room temperature.

-

Step 2: Dieckmann Cyclization. The resulting diester is then subjected to an intramolecular Dieckmann condensation using a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene. The reaction mixture is heated to effect cyclization, yielding ethyl 1-benzyl-4-oxo-3-pyrrolidinecarboxylate. An improved yield for this step has been reported using sodium granules.[4]

-

Step 3: Hydrolysis and Decarboxylation. The β-keto ester from the previous step is hydrolyzed and decarboxylated by heating with an aqueous acid, such as hydrochloric acid, to afford this compound.[5]

A Chinese patent (CN102060743A) describes a similar multi-step synthesis starting from benzylamine and ethyl acrylate, with the following key steps: a) synthesis of ethyl 3-benzylaminopropionate, b) reaction with ethyl chloroacetate to form the diester, c) Dieckmann cyclization with sodium ethoxide in toluene, and d) hydrolysis and decarboxylation with hydrochloric acid.[5]

Enzymatic Asymmetric Reduction to (S)-1-Benzyl-3-pyrrolidinol

The stereoselective reduction of this compound is crucial for accessing enantiopure building blocks for pharmaceuticals. Ketoreductases (KREDs) are widely employed for this purpose.

Experimental Protocol:

-

Reaction Setup: In a typical procedure, this compound is suspended in an aqueous buffer (e.g., potassium phosphate buffer, pH 7.0).

-

Enzyme and Cofactor: A suitable ketoreductase, often a recombinant enzyme from organisms like Rhodococcus erythropolis, is added.[4] A catalytic amount of the cofactor, typically NAD⁺ or NADP⁺, is required.

-

Cofactor Regeneration: A co-substrate system is used to regenerate the consumed NADH or NADPH. A common system is the use of isopropanol as a sacrificial alcohol, which is oxidized to acetone by the same enzyme or a coupled dehydrogenase.

-

Reaction Conditions: The reaction is typically incubated at a controlled temperature (e.g., 30-50 °C) with gentle agitation for a period ranging from several hours to a day, until the reaction reaches completion as monitored by techniques like TLC or HPLC.

-

Workup and Isolation: The product, (S)-1-benzyl-3-pyrrolidinol, is extracted from the aqueous medium using an organic solvent such as ethyl acetate. The organic extracts are then dried and concentrated, and the product can be purified by chromatography if necessary. High enantiomeric excess (>99%) is often achieved with this method.

Table 3: Properties of (S)-1-Benzyl-3-pyrrolidinol

| Property | Value | Reference(s) |

| CAS Number | 101385-90-4 | [6] |

| Molecular Formula | C₁₁H₁₅NO | [6] |

| Molecular Weight | 177.24 g/mol | [6] |

| Boiling Point | 115 °C @ 0.8 mmHg | [6] |

| Density | 1.07 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.548 | [6] |

Applications in Drug Development and Biological Significance

This compound is a key intermediate in the synthesis of various biologically active compounds. Its reduced and chirally pure form, 1-benzyl-3-pyrrolidinol, is a precursor for numerous pharmaceuticals. Derivatives of the pyrrolidine scaffold have shown a wide range of biological activities, including acting as antagonists for various receptors and exhibiting anticancer properties.

Apoptosis Induction by Pyrrolidine Derivatives

Recent research has demonstrated that certain derivatives of the pyrrolidine scaffold, such as spirooxindole-pyrrolidine hybrids, can induce apoptosis (programmed cell death) in cancer cells. This process is often mediated by the activation of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis. Specifically, the activation of caspase-3 is a key event in the apoptotic cascade.

The general signaling pathway for caspase-3 mediated apoptosis initiated by a pyrrolidine derivative can be visualized as follows:

This diagram illustrates a simplified intrinsic apoptotic pathway where the pyrrolidine derivative acts as a stimulus, leading to the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which in turn cleaves various cellular substrates, such as PARP (Poly (ADP-ribose) polymerase), ultimately leading to the orchestrated dismantling of the cell characteristic of apoptosis.[7][8][9]

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. Its historical roots are intertwined with the development of heterocyclic chemistry, and modern synthetic methods, including efficient cyclization strategies and stereoselective enzymatic reductions, have made it a readily accessible and highly valuable building block. The ability of its derivatives to modulate biological pathways, such as inducing apoptosis in cancer cells, underscores the continued importance of this scaffold in the quest for novel therapeutics. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.

References

- 1. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | C11H13NO | CID 69890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 6. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Overview of 1-Benzyl-3-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-Benzyl-3-pyrrolidinone, a versatile intermediate compound with significant applications in organic synthesis and pharmaceutical development. The document outlines its core molecular properties, details a standard experimental protocol for its synthesis, and visualizes the synthetic pathway for enhanced clarity.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value | References |

| Molecular Formula | C₁₁H₁₃NO | [1][2][3] |

| Molecular Weight | 175.23 g/mol | [1][3][4] |

| CAS Number | 775-16-6 | [1][2][3] |

Experimental Protocol: Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound, which involves a multi-step process beginning with the reaction of benzylamine and ethyl acrylate, followed by cyclization and subsequent hydrolysis and decarboxylation.

Materials:

-

Benzylamine

-

Ethyl acrylate

-

Potassium iodide

-

Potassium carbonate

-

Ethyl chloroacetate

-

Sodium ethoxide

-

Concentrated hydrochloric acid

-

Toluene

-

Ethyl acetate

-

Solid sodium hydroxide or potassium hydroxide

Procedure:

-

Step 1: Synthesis of 3-(Benzoylamino)propionic acid ethyl ester

-

React benzylamine with ethyl acrylate. The molar ratio of benzylamine to ethyl acrylate is typically 1:1.5-2.0.

-

-

Step 2: N-Alkylation

-

The resulting 3-(Benzoylamino)propionic acid ethyl ester is reacted with ethyl chloroacetate in the presence of potassium iodide and potassium carbonate.

-

-

Step 3: Dieckmann Cyclization

-

The product from the previous step undergoes an intramolecular cyclization reaction facilitated by a strong base, such as sodium ethoxide, to form the pyrrolidinone ring.

-

-

Step 4: Hydrolysis and Decarboxylation

-

The cyclized product is then subjected to hydrolysis using concentrated hydrochloric acid and water, typically under reflux for 8-10 hours.

-

Following hydrolysis, the aqueous solution's pH is adjusted to 12.0-13.0 with a solid base (sodium hydroxide or potassium hydroxide).

-

-

Step 5: Extraction and Purification

-

The product, N-benzyl-3-pyrrolidinone, is extracted from the basic aqueous solution using ethyl acetate.

-

The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Final purification is achieved through vacuum distillation, collecting the fraction at 145-150 °C/6mmHg to obtain the pure this compound.[5]

-

Visualized Synthetic Pathway

The following diagram illustrates the key stages in the chemical synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Benzyl-3-pyrrolidinone in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-benzyl-3-pyrrolidinone as a versatile starting material for the synthesis of key pharmaceutical intermediates. The protocols outlined below focus on the preparation of chiral hydroxypyrrolidines and aminopyrrolidines, which are valuable building blocks in the development of novel therapeutics.

Introduction

This compound is a key substrate in the synthesis of a variety of complex organic molecules, particularly those with pharmaceutical applications.[1] Its pyrrolidinone core is a common motif in many biologically active compounds. This document details two primary applications of this compound in the synthesis of pharmaceutical intermediates: the enzymatic asymmetric reduction to form chiral 1-benzyl-3-hydroxypyrrolidine and the synthesis of 1-benzyl-3-aminopyrrolidine derivatives.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the starting material is crucial for successful synthesis.

| Property | Value | Reference |

| CAS Number | 775-16-6 | [1] |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Appearance | Clear yellow liquid | [1] |

| Boiling Point | 77 °C at 0.01 mmHg | [1] |

| Density | 1.091 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.539 | [1] |

Application 1: Enzymatic Asymmetric Reduction to (S)-1-Benzyl-3-hydroxypyrrolidine

Enantiomerically pure (S)-1-benzyl-3-hydroxypyrrolidine is a valuable chiral intermediate for various drugs.[1] The enzymatic asymmetric reduction of this compound offers a highly stereoselective and environmentally friendly route to this important building block.[2]

Experimental Protocol: Biotransformation of this compound

This protocol outlines a general procedure for the enzymatic reduction of this compound.[2]

Materials:

-

This compound

-

Recombinant ketoreductase (e.g., from Rhodococcus erythropolis)

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

2-Propanol

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a reaction mixture containing 200 mM this compound, 1 mM NAD⁺, and 5% (v/v) 2-propanol in 1 mL of potassium phosphate buffer (100 mM, pH 7.0).

-

Add 10 mg of the crude ketoreductase enzyme to the reaction mixture.

-

Incubate the reaction mixture at 50 °C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically after 21 hours), terminate the reaction by extracting the mixture with 1 mL of MTBE.

-

Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by silica gel column chromatography.

-

Analyze the conversion and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

-

Confirm the structure of the product by NMR analysis, optical rotation measurements, and mass spectrometry.

Quantitative Data

| Parameter | Value | Reference |

| Substrate Concentration | 200 mM | [2] |

| Enzyme | Recombinant Rhodococcus erythropolis DSM 43297 ketoreductase | [2] |

| Cofactor | 1 mM NAD⁺ | [2] |

| Cosolvent | 5% (v/v) 2-Propanol | [2] |

| Temperature | 50 °C | [2] |

| pH | 7.0 | [2] |

| Reaction Time | 21 hours | [2] |

| Yield | 92% | [2] |

Visualization of the Experimental Workflow

Caption: Workflow for the enzymatic asymmetric reduction of this compound.

Application 2: Synthesis of 1-Benzyl-3-aminopyrrolidine Derivatives

1-Benzyl-3-aminopyrrolidine and its derivatives are important intermediates in the synthesis of various pharmaceuticals. While a direct, detailed protocol for the reductive amination of this compound was not found in the provided search results, the general principles of this reaction can be applied. Reductive amination is a common method for the synthesis of amines from ketones.

General Reductive Amination Workflow

The following diagram illustrates a generalized workflow for the synthesis of 1-benzyl-3-aminopyrrolidine derivatives from this compound. This process typically involves the formation of an imine or enamine intermediate, followed by reduction.

Caption: Generalized workflow for the synthesis of 1-benzyl-3-aminopyrrolidine derivatives.

Physicochemical Properties of 1-Benzyl-3-aminopyrrolidine

| Property | Value | Reference |

| CAS Number | 18471-40-4 | |

| Molecular Formula | C₁₁H₁₆N₂ | |

| Molecular Weight | 176.26 g/mol | |

| Assay | 95% | |

| Density | 1.024 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5477 |

Spectroscopic Data

Accurate characterization of the synthesized intermediates is essential. The following tables summarize key spectroscopic data for the starting material and the aminopyrrolidine product.

Table 1: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Spectrum available | [3] |

| ¹³C NMR | Spectrum available | [3] |

| IR | Spectrum available | [3] |

| MS | Spectrum available | [3] |

Table 2: Spectroscopic Data for 1-Benzyl-3-aminopyrrolidine

| Technique | Data | Reference |

| IR | Spectrum available for (S)-(+)-1-Benzyl-3-aminopyrrolidine | [4] |

Note: Comprehensive NMR and MS data for 1-benzyl-3-aminopyrrolidine were not explicitly available in the provided search results.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of important pharmaceutical intermediates. The protocols and data presented in these application notes demonstrate its utility in creating chiral building blocks through enzymatic reduction and its potential for the synthesis of aminopyrrolidine derivatives. These methods provide a foundation for researchers and scientists in the field of drug discovery and development to synthesize novel and complex molecules.

References

Application Notes and Protocols: 1-Benzyl-3-pyrrolidinone as a Starting Reagent for Vinyl Triflate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl triflates are versatile intermediates in organic synthesis, serving as valuable precursors for a variety of carbon-carbon bond-forming reactions, including Suzuki, Stille, and Heck couplings. Their synthesis from ketones provides a strategic route to functionalized alkenes. This document provides detailed application notes and protocols for the synthesis of 1-benzyl-2,5-dihydro-1H-pyrrol-3-yl trifluoromethanesulfonate, a vinyl triflate, using 1-benzyl-3-pyrrolidinone as the starting reagent. The protocols are based on general and well-established methods for the triflation of ketones.[1]

Reaction Principle

The synthesis of a vinyl triflate from a ketone, such as this compound, involves a two-step process. First, a strong, non-nucleophilic base is used to deprotonate the α-carbon of the ketone, leading to the formation of an enolate intermediate. This enolate is subsequently "trapped" by an electrophilic triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or N-(5-chloro-2-pyridyl)triflimide (Comins' reagent), to yield the desired vinyl triflate.[1] The choice of base and reaction conditions is crucial for achieving high yields and controlling regioselectivity where applicable.

Data Presentation

The following tables summarize typical reagents, conditions, and expected outcomes for the synthesis of vinyl triflates from cyclic ketones. Please note that the yields are illustrative and may vary for the specific substrate, this compound.

Table 1: Reagents and Stoichiometry

| Reagent | Role | Typical Stoichiometry (equiv) |

| This compound | Starting Material | 1.0 |

| Strong Base (e.g., LDA, LiHMDS) | Deprotonating Agent | 1.0 - 1.2 |

| Trifluoromethanesulfonic Anhydride (Tf₂O) or Comins' Reagent | Triflylating Agent | 1.0 - 1.2 |

| Anhydrous Aprotic Solvent (e.g., THF, Diethyl Ether) | Reaction Medium | - |

Table 2: Reaction Parameters

| Parameter | Condition | Notes |

| Temperature | -78 °C to room temperature | Enolate formation is typically performed at low temperatures to minimize side reactions. |

| Reaction Time | 1 - 4 hours | Monitoring by TLC is recommended to determine reaction completion. |

| Work-up | Aqueous quench | Typically with saturated aqueous sodium bicarbonate or ammonium chloride solution. |

| Purification | Flash column chromatography | Silica gel is the standard stationary phase. |

Experimental Protocols

Protocol 1: Vinyl Triflate Synthesis using Lithium Diisopropylamide (LDA) and Triflic Anhydride

This protocol outlines a general procedure for the synthesis of 1-benzyl-2,5-dihydro-1H-pyrrol-3-yl trifluoromethanesulfonate.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation of LDA Solution: To a flame-dried, argon-purged round-bottom flask containing anhydrous THF, add diisopropylamine (1.1 eq.). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 eq.) and stir the solution at -78 °C for 30 minutes.

-

Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 2 hours.[1]

-

Triflation: To the enolate solution, add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise. Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[1]

-

Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.[1] Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Vinyl Triflate Synthesis using Lithium Hexamethyldisilazide (LiHMDS) and Comins' Reagent

This protocol offers an alternative using a different base and a milder triflating agent.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Lithium hexamethyldisilazide (LiHMDS) solution in THF

-

N-(5-chloro-2-pyridyl)triflimide (Comins' reagent)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Enolate Formation: To a flame-dried, argon-purged flask containing a solution of this compound (1.0 eq.) in anhydrous THF at -78 °C, add LiHMDS (1.1 eq., as a 1.0 M solution in THF) dropwise. Stir the mixture at -78 °C for 1 hour.[1]

-

Triflation: Add Comins' reagent (1.1 eq.) as a solid in one portion to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours.[1]

-

Work-up: Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride solution.[1] Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1] Purify the residue by flash column chromatography on silica gel.

Visualizations

Diagram 1: General Reaction Scheme

Caption: Synthesis of vinyl triflate from this compound.

Diagram 2: Experimental Workflow

Caption: Experimental workflow for vinyl triflate synthesis.

Diagram 3: Logical Relationship of Key Steps

Caption: Key mechanistic steps in vinyl triflate formation.

References

Application Notes and Protocols for the Reduction of 1-Benzyl-3-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the reduction of 1-benzyl-3-pyrrolidinone to 1-benzyl-3-pyrrolidinol, a valuable intermediate in the synthesis of various pharmaceutical compounds. The protocols cover enzymatic reduction, metal hydride reduction, and catalytic hydrogenation, offering a range of methodologies to suit different synthetic strategies and available resources.

Introduction

This compound is a key building block in medicinal chemistry. Its reduction to the corresponding alcohol, 1-benzyl-3-pyrrolidinol, can be achieved through several methods, each with distinct advantages in terms of stereoselectivity, yield, and reaction conditions. The choice of reduction method can be critical in a synthetic route, particularly when chirality is a key consideration. This document outlines and compares three major approaches: enantioselective enzymatic reduction, diastereoselective reduction using sodium borohydride, and catalytic hydrogenation.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the quantitative data for the different methods of reducing this compound.

| Reduction Method | Reagent/Catalyst | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) | Reference |

| Enzymatic Reduction | Ketoreductase (KRED) from Rhodococcus erythropolis DSM 43297 | (S)-1-Benzyl-3-pyrrolidinol | 92 | >99 | N/A | [1] |